molecular formula C16H18N2O2 B4373208 (2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE

(2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE

Cat. No.: B4373208
M. Wt: 270.33 g/mol
InChI Key: NSLWTPGSAPJACL-UHFFFAOYSA-N
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Description

(2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a 5-phenyl-3-isoxazolyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE typically involves the formation of the isoxazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate precursor to form the isoxazole ring, which is then coupled with a piperidine derivative under suitable reaction conditions. For instance, the use of metal-free synthetic routes for isoxazole synthesis has been highlighted for their eco-friendly nature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]pyrrolidine
  • 2-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]morpholine
  • 2-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine

Uniqueness

Compared to similar compounds, (2-METHYLPIPERIDINO)(5-PHENYL-3-ISOXAZOLYL)METHANONE stands out due to its specific substitution pattern and the presence of both the isoxazole and piperidine rings. This unique combination of structural features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-5-6-10-18(12)16(19)14-11-15(20-17-14)13-8-3-2-4-9-13/h2-4,8-9,11-12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLWTPGSAPJACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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